molecular formula C18H14BrNO4 B11218668 (4Z)-2-(2-bromophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-bromophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11218668
M. Wt: 388.2 g/mol
InChI Key: CPUDWUWDXHSLTP-UVTDQMKNSA-N
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Description

(4Z)-2-(2-BROMOPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes a bromophenyl group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-BROMOPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the bromophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include bromine, methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-BROMOPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

(4Z)-2-(2-BROMOPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-BROMOPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethoxyphenyl groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(2-BROMOPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research.

Properties

Molecular Formula

C18H14BrNO4

Molecular Weight

388.2 g/mol

IUPAC Name

(4Z)-2-(2-bromophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H14BrNO4/c1-22-15-9-5-6-11(16(15)23-2)10-14-18(21)24-17(20-14)12-7-3-4-8-13(12)19/h3-10H,1-2H3/b14-10-

InChI Key

CPUDWUWDXHSLTP-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

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